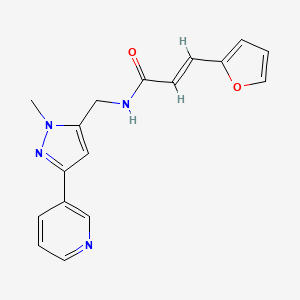

(E)-3-(furan-2-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-21-14(10-16(20-21)13-4-2-8-18-11-13)12-19-17(22)7-6-15-5-3-9-23-15/h2-11H,12H2,1H3,(H,19,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKCKCJRRNIFB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide, with CAS number 2035006-75-6, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O2 |

| Molecular Weight | 308.33 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds are known for their ability to inhibit various cancer cell lines. For instance:

- Inhibition of Cell Proliferation : Research indicates that pyrazole derivatives can exhibit significant antiproliferative activity against cancer cell lines such as MCF7 and A549. The IC50 values for these compounds often range from low micromolar concentrations (e.g., 0.08 µM for MCF7) to higher ranges depending on the specific derivative and structure .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

- Inhibition of COX Enzymes : The ability to inhibit COX enzymes suggests that these compounds could be used in treating inflammatory diseases .

- Case Studies : Several studies have reported on the anti-inflammatory effects of related pyrazole compounds, indicating potential applications in conditions characterized by excessive inflammation .

Other Biological Activities

Beyond anticancer and anti-inflammatory properties, pyrazoles exhibit a wide range of biological activities:

- Antioxidant Activity : Pyrazole derivatives have shown promising antioxidant properties, which can protect cells from oxidative stress .

- Antibacterial and Antifungal Activities : Some studies indicate that pyrazoles possess antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .

Table of Biological Activities

The following table summarizes various biological activities associated with this compound and related compounds:

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s core structure can be dissected into three regions:

Acrylamide backbone : Common to all analogs, enabling hydrogen bonding and conformational rigidity.

Furan-2-yl group : Imparts electron-rich aromaticity, contrasting with phenyl, nitrophenyl, or thiophene substituents in other acrylamides.

Pyrazolylmethyl-pyridine side chain : Provides a bulky, nitrogen-rich substituent, differing from simpler alkyl or aryl groups.

Table 1: Structural Comparison of Selected Analogs

Table 2: Hypothetical Activity Profile Based on Structural Analogs

Physicochemical Properties

The pyrazolylmethyl-pyridine group increases molecular weight (~361.32 g/mol for ’s analog) and logP compared to simpler acrylamides like DM480. This may reduce aqueous solubility but improve membrane permeability, a trade-off critical for CNS-targeting vs. kinase inhibitors .

Q & A

Q. What synthetic routes are recommended for synthesizing (E)-3-(furan-2-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the pyrazole core. A modified procedure from pyrazole derivatives (e.g., 1-methyl-3-(pyridin-3-yl)-1H-pyrazole) can be adapted using THF as a solvent and dropwise addition of reagents (e.g., monoethyl oxalyl chloride) under reflux to ensure controlled reaction kinetics .

- Step 2: Functionalization of the pyrazole with a methylaminomethyl group. This may involve reductive amination or nucleophilic substitution, monitored via TLC or HPLC for intermediate purity.

- Step 3: Acrylamide coupling. A Heck reaction or Michael addition using (E)-3-(furan-2-yl)acrylic acid derivatives, with palladium catalysts or base-mediated conditions, followed by purification via column chromatography .

Key Considerations: Optimize reaction temperatures and stoichiometry to minimize side products (e.g., Z-isomer formation). Use spectroscopic techniques (NMR, FTIR) for intermediate validation .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis: Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Confirm via elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values .

- Structural Confirmation:

- NMR: ¹H/¹³C NMR in DMSO-d₆ to verify furan (δ ≈ 6.5–7.5 ppm), pyridyl (δ ≈ 8.0–8.5 ppm), and acrylamide (δ ≈ 6.3–6.8 ppm for trans-vinylic protons) moieties .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow diffusion of diethyl ether into a methanolic solution. Analyze using Mo Kα radiation (λ = 0.71073 Å) at 150 K to resolve bond geometries and supramolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzymatic vs. cellular)?

Methodological Answer:

- Structural Analog Comparison: Synthesize analogs with modified substituents (e.g., fluoropyridyl instead of pyridin-3-yl) to isolate steric/electronic effects, as demonstrated in KCNQ2 potassium channel opener studies .

- Assay-Specific Optimization:

- For enzymatic assays: Use purified target proteins and standardized buffer conditions (e.g., pH 7.4, 25°C) to minimize interference.

- For cellular assays: Account for membrane permeability by measuring intracellular concentrations via LC-MS. Validate using negative controls (e.g., scrambled analogs) .

- Data Normalization: Express activity as % efficacy relative to positive controls (e.g., 100% = maximal channel opening in electrophysiology assays) to enable cross-assay comparisons .

Q. What strategies improve reaction yields and minimize side products during acrylamide coupling?

Methodological Answer:

- Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃) to enhance regioselectivity. Use inert atmospheres (N₂/Ar) to prevent catalyst oxidation .

- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to stabilize transition states, or switch to THF for better solubility of intermediates .

- Kinetic Control: Employ slow addition of acryloyl chloride derivatives (0.1 mL/min) at 0°C to reduce dimerization or over-reaction. Monitor via real-time IR for carbonyl intermediate detection .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, ion channels). Parameterize the ligand with Gaussian 09-derived partial charges and optimize the binding pocket with AMBER force fields .

- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of key interactions (e.g., hydrogen bonds between acrylamide and Lys residues). Analyze RMSD and binding free energy (MM-PBSA) .

- SAR Validation: Cross-validate predictions with experimental IC₅₀ data from analogs, focusing on substituent effects (e.g., pyridin-3-yl vs. pyridin-2-yl) .

Q. What crystallographic techniques elucidate the compound’s supramolecular interactions?

Methodological Answer:

- Crystal Growth: Optimize conditions via vapor diffusion (e.g., methanol/ether) to obtain diffraction-quality crystals. Use perfluoropolyether oil for cryoprotection during data collection .

- Hirshfeld Surface Analysis: Map close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer. Quantify interaction contributions (e.g., furan O···H contacts ≈ 10% of surface area) .

- Polymorph Screening: Test crystallization in mixed solvents (e.g., DCM/hexane) to identify polymorphs with varied packing motifs, critical for bioavailability studies .

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Dynamic Effects: Assess tautomerism (e.g., pyrazole NH rotation) via variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C .

- Impurity Profiling: Use LC-MS/MS to detect trace byproducts (e.g., Z-isomers or hydrolyzed acrylamides). Compare with synthesized reference standards .

- Solvent Anisotropy: Re-record NMR in CDCl₃ or acetone-d₆ to resolve overlapping peaks caused by solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.